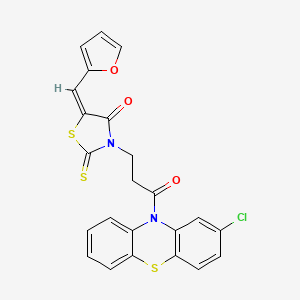

![molecular formula C9H9N5S2 B2486562 [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea CAS No. 866040-82-6](/img/structure/B2486562.png)

[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea often involves the interaction of thiourea with other chemical entities. For instance, thiourea reacts with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in ethanolic potassium hydroxide to synthesize 3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols, indicating the versatility of thiourea in synthesizing complex heterocyclic compounds (Metwally & Younes, 1986).

Molecular Structure Analysis

The molecular structure of compounds derived from thiourea showcases a variety of bonding patterns and crystal systems. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit distinctly different intermolecular hydrogen bonding patterns, demonstrating the impact of molecular structure on the physical properties of these compounds (Böck et al., 2020).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of thiourea with isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates resulted in the formation of 2-amino-6-aryl-9-[phenyl(arylamino)methylidene]-1-thia-3,6-diazaspiro[4.4]non-2-ene4,7,8-triones, highlighting the compound's role in synthesizing thiazole derivatives (Dmitriev et al., 2011).

Aplicaciones Científicas De Investigación

Recyclization Reactions : Dmitriev et al. (2011) explored the reaction of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential application in organic synthesis and material science (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).

Structural Characterization of Polymorphs : Böck et al. (2020) characterized polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, highlighting the versatility of thiourea derivatives in crystallography and materials science (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Synthesis of Thiazole Derivatives : Žugelj et al. (2009) demonstrated the synthesis of thiazole carboxylates from thiourea, which has implications in the development of new chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Development of Biological Agents : Venkatesh et al. (2010) synthesized thiazolidin-4-one derivatives from thiourea, indicating its application in pharmacology and biochemistry (Venkatesh, Bodke, & Biradar, 2010).

Chain Heterocyclization : Vovk et al. (2010) used thiourea in the synthesis of pyrroles with potential applications in medicinal chemistry (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).

Crystal Structure Analysis : Mokhtaruddin et al. (2015) analyzed the crystal structure of a thiourea derivative, contributing to the field of structural chemistry (Mokhtaruddin, Ravoof, Tahir, & Tiekink, 2015).

Synthesis of Antiviral Compounds : Attaby et al. (2006) used thiourea derivatives for the synthesis of compounds with antiviral activity, demonstrating its potential in virology and drug discovery (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycin, and Tiazofurin (antineoplastic drugs) .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

Thiazole derivatives can affect a wide range of biochemical pathways. For instance, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary widely. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The results of the action of thiazole derivatives can include a wide range of biological effects, from antimicrobial and antiviral effects to anti-inflammatory, analgesic, and antitumor effects .

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the presence of a prenyl chain can make these compounds more lipophilic, which plays a crucial role in their radical scavenging activity .

Propiedades

IUPAC Name |

[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S2/c10-8(15)13-12-6-7-2-1-4-14(7)9-11-3-5-16-9/h1-6H,(H3,10,13,15)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAQWGJSZPWJAV-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NNC(=S)N)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/NC(=S)N)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2486487.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)